molecular formula C9H12ClN3O4S B5117350 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide

Cat. No. B5117350
M. Wt: 293.73 g/mol
InChI Key: LLAWYFFLHACFRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide and related compounds involves complex organic reactions that may include nitration, chlorination, sulfonation, and amine coupling processes. A notable method involves the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of palladium catalysts to yield various substituted methanesulfonamides (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds related to N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide has been determined through techniques such as X-ray diffraction. These studies reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that influence the compound's stability and reactivity. For example, the molecular packing in the crystal structure of similar compounds is governed by CH…O interactions, highlighting the importance of hydrogen bonding in the solid-state structure (Binkowska et al., 2009).

Chemical Reactions and Properties

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide can participate in a variety of chemical reactions, including base-catalyzed deprotonation and complexation with organic bases. The reactivity of such compounds often depends on the nature of the substituents and the solvent used. For instance, kinetic and equilibrium studies have shown how proton abstraction from similar compounds behaves in different solvents, providing insights into their reactivity and potential for forming complexes (Binkowska & Jarczewski, 2004).

properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-9-3-2-7(13(14)15)6-8(9)10/h2-3,6,11-12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAWYFFLHACFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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